

Confirming NH-bis(PEG4-Boc) Conjugate Identity with Mass Spectrometry: A Comparative Guide

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Compound of Interest

Compound Name: NH-bis(PEG4-Boc)

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For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. **NH-bis(PEG4-Boc)** is a branched, monodisperse polyethylene glycol (PEG) linker featuring two terminal Boc-protected amine groups. Its defined length and protecting group strategy make it a valuable tool in multi-step synthetic processes. Mass spectrometry is an indispensable technique for confirming the identity and purity of such conjugates. This guide provides a comparative framework for the mass spectrometric analysis of **NH-bis(PEG4-Boc)** and similar linkers, supported by expected data and detailed experimental protocols.

Comparative Mass Spectrometry Data

The identity of **NH-bis(PEG4-Boc)** and related compounds can be confidently established by analyzing their mass-to-charge ratio (m/z) and characteristic fragmentation patterns using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). The table below summarizes the expected key m/z values for the protonated parent molecule ($[M+H]^+$) of **NH-bis(PEG4-Boc)** and its common alternatives, along with predicted fragmentation patterns.

Compound	Molecular Formula	Molecular Weight (Da)	Expected [M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
NH-bis(PEG4-Boc)	C ₃₀ H ₆₁ N ₃ O ₁₂	655.82	656.83	556.83 ([M+H-Boc] ⁺), 500.77 ([M+H-Boc-C ₄ H ₈] ⁺), 456.83 ([M+H-2Boc] ⁺)
NH-bis(PEG2-Boc)	C ₂₂ H ₄₅ N ₃ O ₈	495.61	496.62	396.62 ([M+H-Boc] ⁺), 340.56 ([M+H-Boc-C ₄ H ₈] ⁺), 296.62 ([M+H-2Boc] ⁺)
NH-bis(PEG6-Boc)	C ₃₈ H ₇₇ N ₃ O ₁₆	832.03	833.04	733.04 ([M+H-Boc] ⁺), 676.98 ([M+H-Boc-C ₄ H ₈] ⁺), 633.04 ([M+H-2Boc] ⁺)
Boc-NH-PEG4-COOH	C ₁₉ H ₃₇ N ₃ O ₈	423.50	424.51	324.51 ([M+H-Boc] ⁺), 268.45 ([M+H-Boc-C ₄ H ₈] ⁺)
Fmoc-NH-PEG4-N ₃	C ₂₇ H ₃₆ N ₄ O ₇	528.60	529.61	307.61 ([M+H-Fmoc] ⁺)

Note: The fragmentation of Boc-protected amines is characterized by the neutral loss of the Boc group (100.0 Da) and/or the loss of isobutylene (56.1 Da) followed by the loss of CO₂.

Experimental Protocol: LC-MS Analysis of NH-bis(PEG4-Boc)

This protocol outlines a general procedure for the analysis of **NH-bis(PEG4-Boc)** using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Dissolve **NH-bis(PEG4-Boc)** in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 10-100 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Method:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95-5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Mass Range: m/z 100-1000.
- Data Acquisition: Full scan mode to detect the parent ion. For fragmentation data, a product ion scan can be performed by selecting the parent ion (m/z 656.83) in the quadrupole and fragmenting it in the collision cell.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the LC-MS workflow for the analysis of **NH-bis(PEG4-Boc)**.

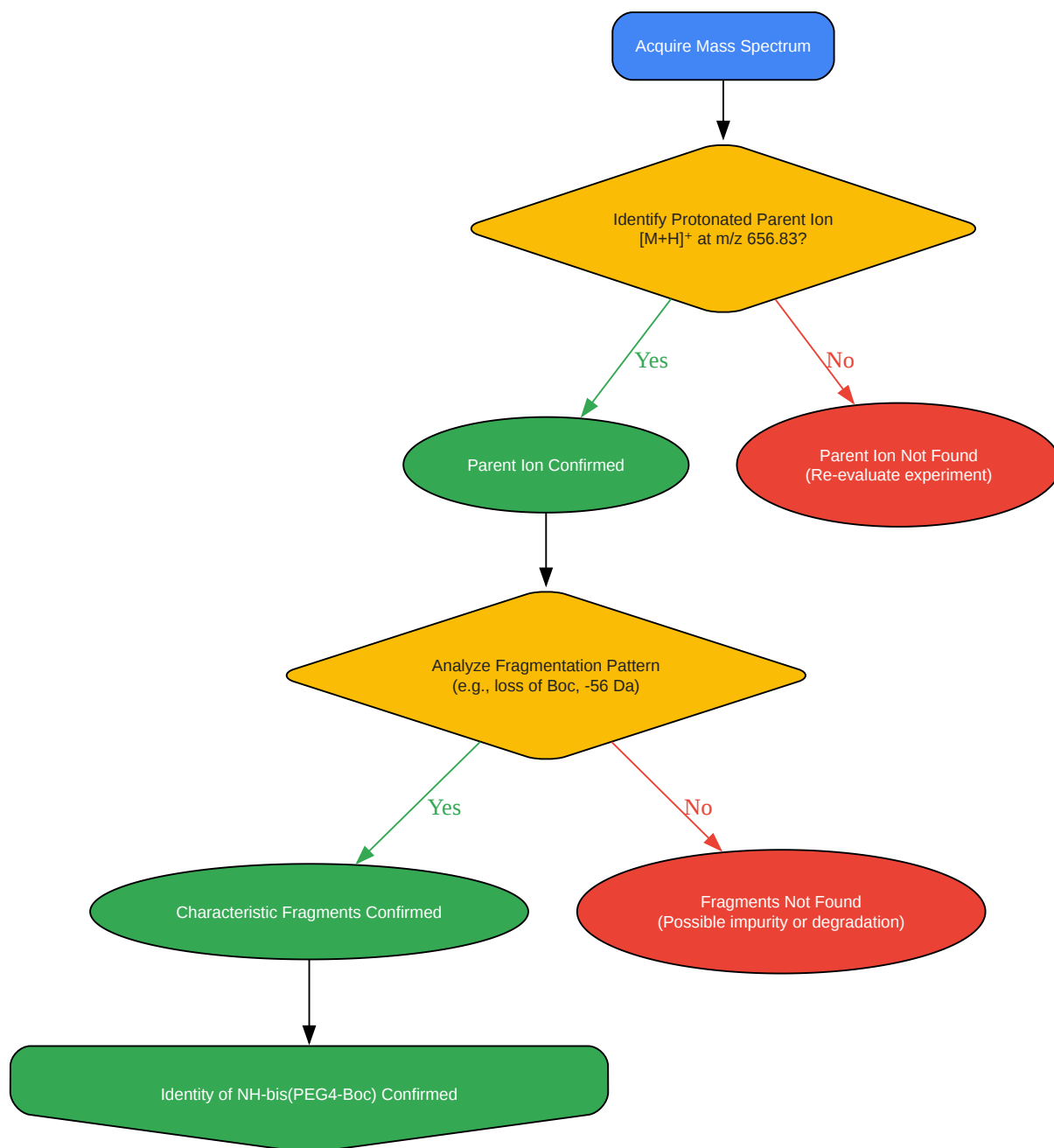


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LC-MS workflow for **NH-bis(PEG4-Boc)** analysis.

Logical Framework for Data Interpretation

The following diagram outlines the logical process for confirming the identity of the **NH-bis(PEG4-Boc)** conjugate based on the mass spectrometry data.



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Data interpretation workflow.

In conclusion, the combination of accurate mass measurement of the parent ion and the identification of characteristic fragment ions provides a robust method for confirming the identity of **NH-bis(PEG4-Boc)** and distinguishing it from other related PEG linkers. The provided experimental protocol and data interpretation framework serve as a valuable guide for researchers in ensuring the quality and identity of their synthetic constructs.

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